2-Chloro-n,n-diisobutylacetamide
CAS No.: 5326-82-9
Cat. No.: VC3709298
Molecular Formula: C10H20ClNO
Molecular Weight: 205.72 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 5326-82-9 |
---|---|
Molecular Formula | C10H20ClNO |
Molecular Weight | 205.72 g/mol |
IUPAC Name | 2-chloro-N,N-bis(2-methylpropyl)acetamide |
Standard InChI | InChI=1S/C10H20ClNO/c1-8(2)6-12(7-9(3)4)10(13)5-11/h8-9H,5-7H2,1-4H3 |
Standard InChI Key | ARVSNCMWOCPYNR-UHFFFAOYSA-N |
SMILES | CC(C)CN(CC(C)C)C(=O)CCl |
Canonical SMILES | CC(C)CN(CC(C)C)C(=O)CCl |
Introduction
Chemical Properties and Structure
Molecular Structure
2-Chloro-N,N-diisobutylacetamide consists of an acetamide backbone with a chlorine atom substituted at the alpha position and two isobutyl groups attached to the nitrogen atom. The molecular structure reveals a central amide functional group with the characteristic carbonyl oxygen double-bonded to a carbon atom, which is in turn connected to a chloromethyl group .
Physical and Chemical Properties
The compound exhibits specific physical and chemical characteristics that define its behavior in various environments. Table 1 summarizes the key physical and chemical properties of 2-Chloro-N,N-diisobutylacetamide.
Table 1: Physical and Chemical Properties of 2-Chloro-N,N-diisobutylacetamide
Property | Value |
---|---|
Molecular Formula | C₁₀H₂₀ClNO |
Molecular Weight | 205.72 g/mol |
Physical Appearance | Not specifically described in available data |
CAS Registry Number | 5326-82-9 |
Chemical Structure | Chlorinated acetamide with two isobutyl groups |
Functional Groups | Amide, chloroalkyl |
The compound's chemical behavior is influenced by the presence of the amide group, which can participate in hydrogen bonding, and the chlorine atom, which introduces reactivity for potential substitution reactions .
Identification and Nomenclature
Systematic Naming
The systematic IUPAC name for this compound is 2-chloro-N,N-bis(2-methylpropyl)acetamide, which precisely describes its chemical structure. The name indicates a chlorine atom at position 2 of the acetamide backbone with two 2-methylpropyl (isobutyl) groups attached to the nitrogen atom .
Identifiers and Alternative Names
The compound is known by several identifiers and synonyms in chemical databases and literature. Table 2 presents these various identifiers.
Table 2: Chemical Identifiers and Alternative Names
Identifier Type | Value |
---|---|
CAS Number | 5326-82-9 |
InChI | InChI=1S/C10H20ClNO/c1-8(2)6-12(7-9(3)4)10(13)5-11/h8-9H,5-7H2,1-4H3 |
InChIKey | ARVSNCMWOCPYNR-UHFFFAOYSA-N |
SMILES | CC(C)CN(CC(C)C)C(=O)CCl |
Common Synonyms | - N,N-diisobutylchloroacetamide - 2-chloro-N,N-bis(2-methylpropyl)acetamide - Acetamide, 2-chloro-N,N-bis(2-methylpropyl)- - NSC4075 |
These identifiers are crucial for accurate database searches and unambiguous identification of the compound in scientific literature and chemical inventories .
Hazard Type | Classification | GHS Code |
---|---|---|
Respiratory Effect | Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation) Category 3 | H335 |
Skin Effect | Skin Corrosion/Irritation Category 2 | H315 |
Eye Effect | Serious Eye Damage/Eye Irritation Category 2 | H319 |
Synthesis and Preparation
Synthetic Routes
The primary synthetic route to 2-Chloro-N,N-diisobutylacetamide involves the reaction between diisobutylamine and chloroacetyl chloride. This reaction follows a nucleophilic acyl substitution mechanism, where the amine nitrogen acts as a nucleophile and attacks the carbonyl carbon of chloroacetyl chloride, followed by the elimination of hydrogen chloride .
The reaction can be represented as:
Diisobutylamine + Chloroacetyl chloride → 2-Chloro-N,N-diisobutylacetamide + HCl
This synthesis method is typical for the preparation of N,N-disubstituted amides and provides a straightforward approach to obtaining the target compound .
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